

# Spectroscopic data of Methyl 3-(2-aminophenoxy)benzoate (NMR, IR, MS)

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## Compound of Interest

Compound Name: Methyl 3-(2-aminophenoxy)benzoate

Cat. No.: B1322956

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## Spectroscopic Analysis of Aromatic Amino Esters: A Technical Guide

Disclaimer: Spectroscopic data for the specific compound, **Methyl 3-(2-aminophenoxy)benzoate**, was not readily available in the public domain at the time of this report. As an illustrative example, this guide presents a comprehensive spectroscopic analysis of a structurally related compound, Methyl 3-aminobenzoate. The methodologies and data interpretation principles described herein are broadly applicable to the characterization of similar aromatic amino esters.

## Introduction

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular framework, functional groups, and overall mass of a compound. This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 3-aminobenzoate, serving as a practical reference for researchers and scientists in the pharmaceutical and chemical industries.

## Spectroscopic Data of Methyl 3-aminobenzoate

The following sections present the key spectroscopic data for Methyl 3-aminobenzoate, organized for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1:  $^1\text{H}$  NMR Data for Methyl 3-aminobenzoate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.41 - 7.34	m	-	2H	Aromatic H
7.19	t	7.8	1H	Aromatic H
6.84	ddd	7.8, 2.4, 1.3	1H	Aromatic H
3.87	s	-	3H	-OCH <sub>3</sub>
3.80 (broad s)	s	-	2H	-NH <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Data for Methyl 3-aminobenzoate

Chemical Shift ( $\delta$ ) ppm	Assignment
167.2	C=O (ester)
146.5	C-NH <sub>2</sub>
131.5	Aromatic C
129.2	Aromatic CH
119.1	Aromatic CH
118.5	Aromatic CH
115.6	Aromatic CH
52.1	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data for Methyl 3-aminobenzoate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450, 3350	Strong, Sharp	N-H stretch (primary amine)
3050	Medium	Aromatic C-H stretch
2950	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
1720	Strong, Sharp	C=O stretch (ester)
1620	Strong	N-H bend
1590, 1490	Medium to Strong	Aromatic C=C stretch
1240	Strong	C-O stretch (ester)
750	Strong	Aromatic C-H bend (m-disubstituted)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Methyl 3-aminobenzoate

m/z	Relative Intensity (%)	Assignment
151	100	[M] <sup>+</sup> (Molecular ion)
120	90	[M - OCH <sub>3</sub> ] <sup>+</sup>
92	67	[M - COOCH <sub>3</sub> ] <sup>+</sup>
65	24	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

### Infrared (IR) Spectroscopy

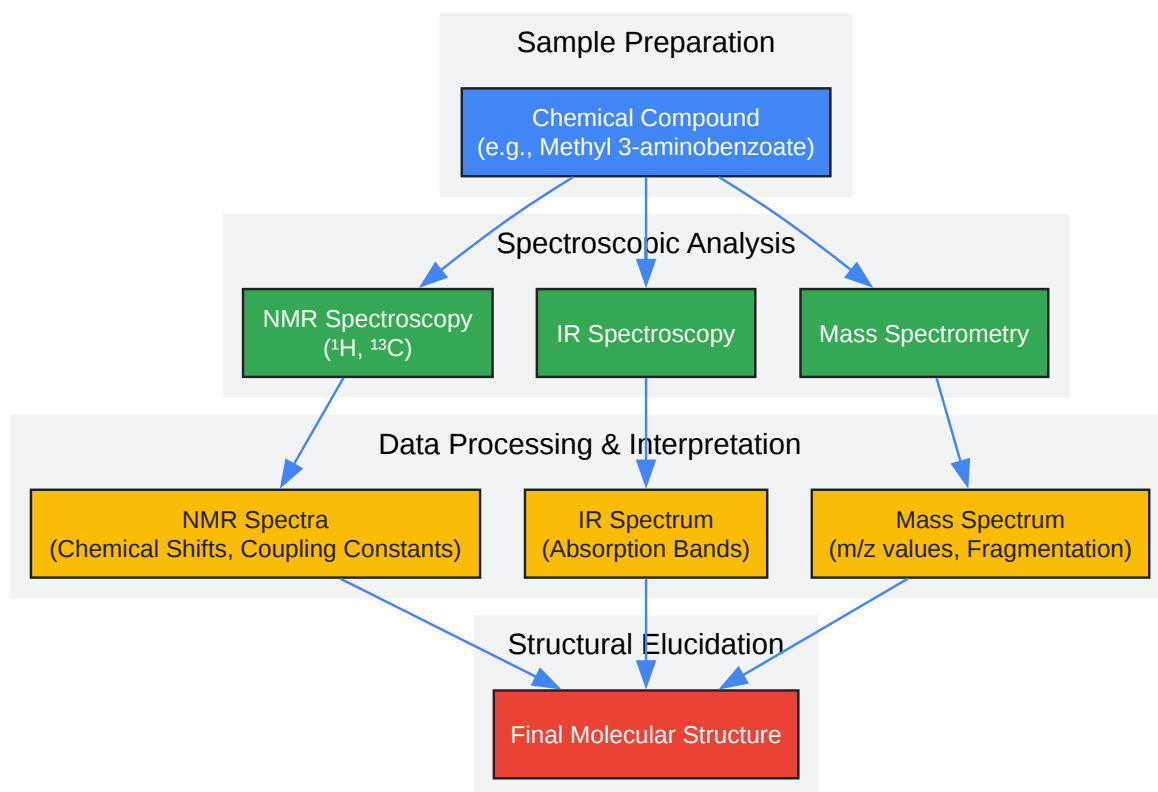
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

## Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ).

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for spectroscopic analysis.

## Conclusion

This technical guide has provided a detailed overview of the spectroscopic data and analytical methodologies for the characterization of Methyl 3-aminobenzoate. The presented data and protocols serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel organic compounds. While the specific data for **Methyl 3-(2-aminophenoxy)benzoate** was not available, the principles of spectroscopic analysis outlined here are universally applicable and essential for the unambiguous structural determination of new chemical entities.

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